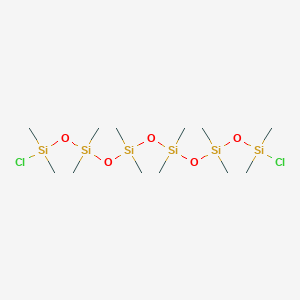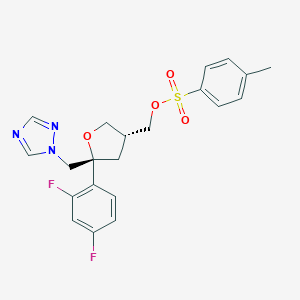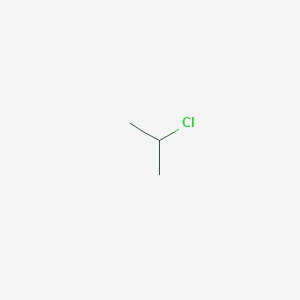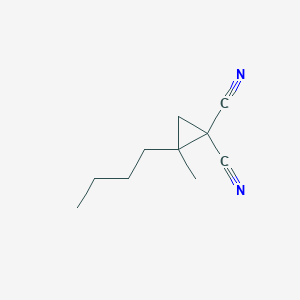
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile, also known as BCD, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a novel therapeutic agent. BCD is a cyclopropane derivative that has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. Studies have suggested that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may modulate the activity of various transcription factors involved in inflammation and oxidative stress, such as nuclear factor-kappa B and activator protein-1. Furthermore, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may activate various signaling pathways involved in neuroprotection, such as the PI3K/Akt pathway.
Efectos Bioquímicos Y Fisiológicos
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to have various biochemical and physiological effects on the body. Studies have demonstrated that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile can induce apoptosis in cancer cells, leading to cell death. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Moreover, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to protect neurons from oxidative stress, preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile in lab experiments is its wide range of biological activities, making it a versatile tool for studying various biological processes. Additionally, the synthesis method for 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been optimized to achieve high yields and purity, making it readily available for research purposes. However, one of the limitations of using 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile. One area of focus is the optimization of the synthesis method to achieve even higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile and its potential therapeutic applications. Furthermore, the development of novel delivery systems for 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may enhance its efficacy and reduce its potential toxicity. Finally, the exploration of the potential synergistic effects of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile with other therapeutic agents may lead to the development of novel combination therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile can be achieved through a multistep process involving the reaction of 1,1-cyclopropanedicarboxylic acid with butylmagnesium bromide followed by the reaction with methyl iodide. The resulting product is then treated with potassium cyanide to yield 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile. This synthesis method has been optimized to achieve high yields and purity of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile.
Aplicaciones Científicas De Investigación
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to possess a wide range of biological activities, making it a promising candidate for various therapeutic applications. Studies have demonstrated that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to possess anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to have neuroprotective effects, protecting neurons from oxidative stress and preventing neuronal cell death.
Propiedades
Número CAS |
16738-89-9 |
|---|---|
Nombre del producto |
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile |
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-butyl-2-methylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C10H14N2/c1-3-4-5-9(2)6-10(9,7-11)8-12/h3-6H2,1-2H3 |
Clave InChI |
YLNNLLQHQHTGKM-UHFFFAOYSA-N |
SMILES |
CCCCC1(CC1(C#N)C#N)C |
SMILES canónico |
CCCCC1(CC1(C#N)C#N)C |
Sinónimos |
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




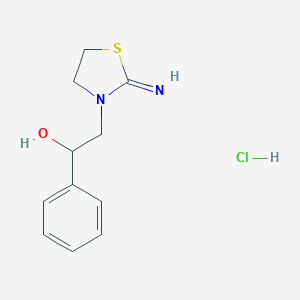
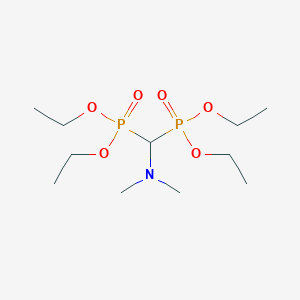
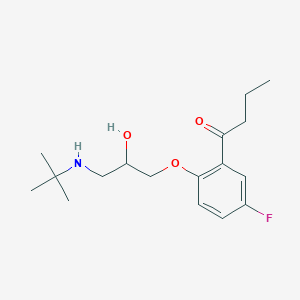
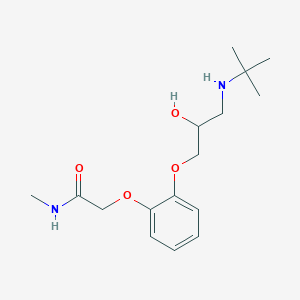
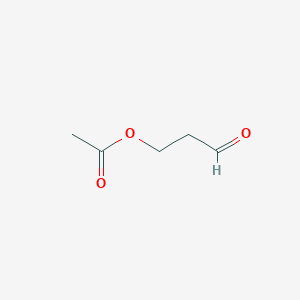
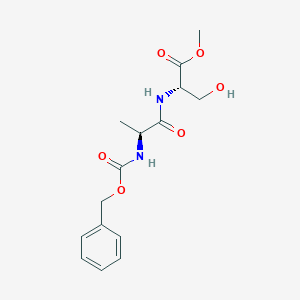
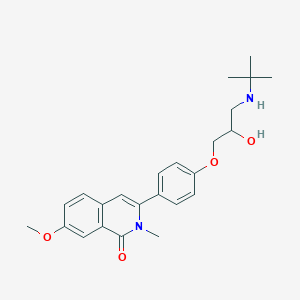
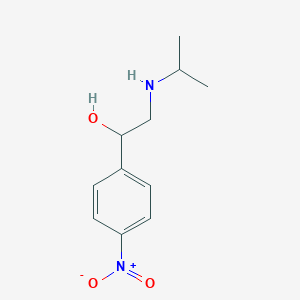
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)
![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)
